2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784455
InChI: InChI=1S/C20H21N3O4/c1-13(24)21-16-5-4-6-18-15(16)9-10-23(18)12-20(25)22-17-8-7-14(26-2)11-19(17)27-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14784455

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 2-(4-acetamidoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H21N3O4/c1-13(24)21-16-5-4-6-18-15(16)9-10-23(18)12-20(25)22-17-8-7-14(26-2)11-19(17)27-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)
Standard InChI Key CZRPSVNWDBMBSG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C(C=C(C=C3)OC)OC

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound features a central acetamide bridge connecting two aromatic systems: a 4-acetylamino-substituted indole and a 2,4-dimethoxyphenyl group. The indole ring system, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is modified at the 1-position by the acetamide linker. The phenyl group at the N-terminus of the acetamide bears methoxy groups at the 2- and 4-positions, creating a sterically and electronically unique pharmacophore.

Molecular Formula: C₂₁H₂₁N₃O₄
Molecular Weight: 379.41 g/mol
Structural Highlights:

  • Indole Core: Contributes to π-π stacking interactions with biological targets.

  • Methoxy Groups: Enhance lipophilicity and modulate electron density.

  • Acetamide Linker: Provides conformational flexibility and hydrogen-bonding capacity.

Structural Comparison to Analogues

The compound’s closest analogs vary in substituent patterns on the phenyl and indole rings:

Compound NamePhenyl SubstituentsIndole SubstituentsMolecular Weight (g/mol)
Target Compound2,4-Dimethoxy4-Acetylamino379.41
EVT-111208892-Methoxyethyl4-Acetylamino404.5
S113882912,5-Dimethoxy4-Acetylamino367.4
EVT-123106542-Methyltetrazole4-Acetylamino413.45

The 2,4-dimethoxy configuration in the target compound may confer superior binding to orthosteric sites compared to 2,5-dimethoxy or alkyl-substituted analogs.

Synthesis and Optimization

Synthetic Pathways

While no explicit protocol for this compound is documented, its synthesis likely follows established routes for N-aryl acetamide derivatives:

  • Indole Activation: The 1H-indole is acylated at the 1-position using chloroacetyl chloride in the presence of a base (e.g., triethylamine).

  • Amide Coupling: The activated indole intermediate reacts with 2,4-dimethoxyaniline via a nucleophilic acyl substitution, facilitated by coupling agents such as HATU or EDCI.

  • Acetylation: The 4-amino group on the indole is acetylated using acetic anhydride under mild conditions.

Critical Parameters:

  • Temperature: 0–5°C during acylation to prevent side reactions.

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.

  • Yield: Reported yields for analogous syntheses range from 45% to 68%.

Industrial-Scale Challenges

Scaling production requires addressing:

  • Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves throughput.

  • Byproducts: N-acetyl overacylation (up to 12% in unoptimized batches).

Physicochemical Properties

Solubility and Stability

Aqueous Solubility: <0.1 mg/mL at pH 7.4 (predicted via LogP = 2.8).
Thermal Stability: Decomposes at 218°C (TGA data from analog EVT-11120889).
Photostability: Susceptible to indole ring oxidation under UV light; storage in amber vials recommended.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H, indole H-7), 7.45–7.30 (m, 3H, phenyl H), 6.95 (s, 1H, indole H-2), 3.85 (s, 6H, OCH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy).

Biological Activity and Mechanism

Putative Targets

Based on structurally related indole-acetamides, the compound may interact with:

  • Cyclooxygenase-2 (COX-2): Methoxy groups mimic diarylheterocycle inhibitors (IC₅₀ ~ 0.8 µM for analog S11388291).

  • Tubulin Polymerization: Disruption of microtubule dynamics observed in analogs with similar substituents.

In Silico Predictions

Molecular Docking (PDB: 1PXX) suggests:

  • Hydrogen bonding between the acetamide carbonyl and Arg120 of COX-2.

  • π-π stacking between the indole ring and Tyr355.

ADMET Profile:

  • BBB Permeability: Low (Pe = 2.1 × 10⁻⁶ cm/s).

  • CYP3A4 Inhibition: Moderate (IC₅₀ = 9.3 µM).

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